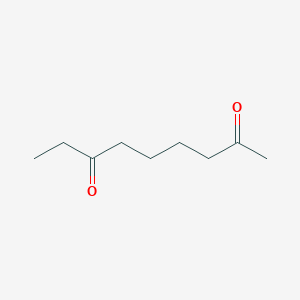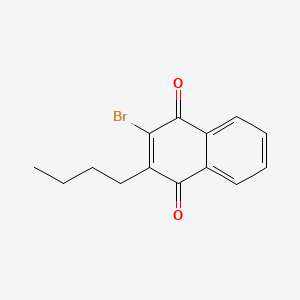
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a 2-methyl-1,3-dithian-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methyl-1,3-dithiane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3CSiCl(CH3)2+2-methyl-1,3-dithiane→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilane
- tert-Butyl(dimethyl)(tributylstannylmethoxy)silane
Uniqueness
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane is unique due to the presence of the 2-methyl-1,3-dithian-2-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly useful as a protecting group in complex synthetic pathways.
Propriétés
| 104210-90-4 | |
Formule moléculaire |
C11H24S2Si |
Poids moléculaire |
248.5 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(2-methyl-1,3-dithian-2-yl)silane |
InChI |
InChI=1S/C11H24S2Si/c1-10(2,3)14(5,6)11(4)12-8-7-9-13-11/h7-9H2,1-6H3 |
Clé InChI |
WCNXKHHSPYLIOM-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCCS1)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


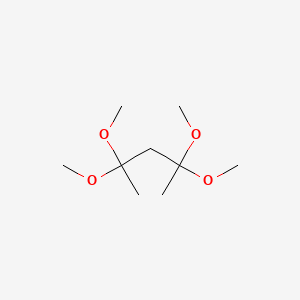
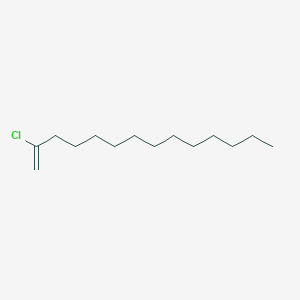
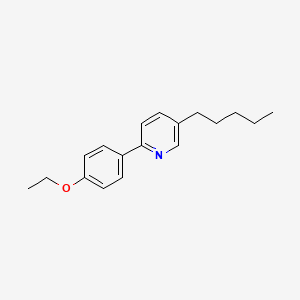
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)


